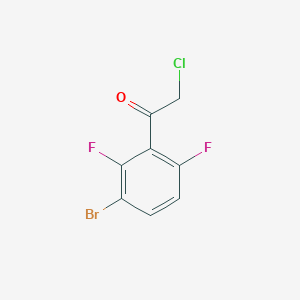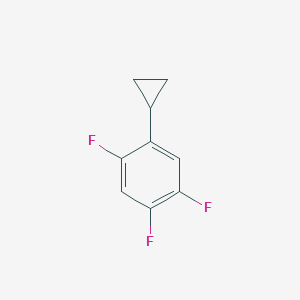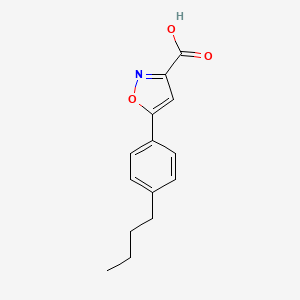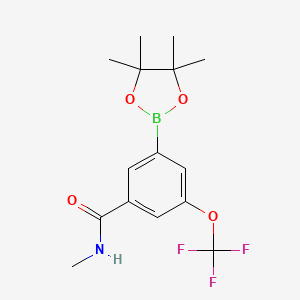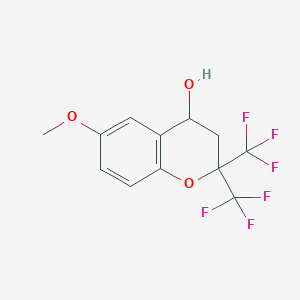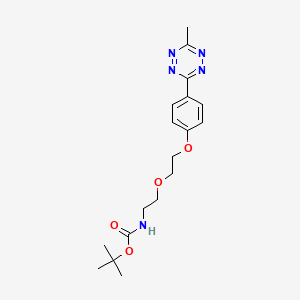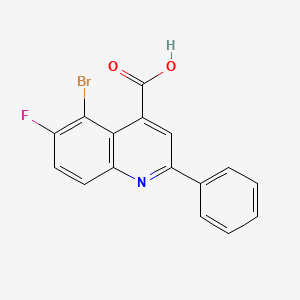
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid: Quinoline derivatives are widely recognized for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid typically involves multi-step reactions. One common method is the Doebner-Miller reaction, which involves the condensation of aniline derivatives with aldehydes in the presence of acidic catalysts . Another approach is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with carbonyl compounds under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation techniques to enhance reaction rates and yields. Microwave-assisted synthesis has been shown to reduce reaction times significantly while maintaining high yields . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid involves the inhibition of topoisomerase IIα, which leads to the disruption of DNA replication and cell division . This inhibition induces apoptosis in cancer cells, making it a potential anticancer agent . The compound also interacts with other molecular targets, such as histone deacetylases, which play a role in gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-2-phenylquinoline-4-carboxylic Acid: Lacks the bromine atom but shares similar biological activities.
7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic Acid: Contains a chlorine atom instead of bromine, exhibiting different reactivity and biological properties.
2-Phenylquinoline-4-carboxylic Acid: Lacks both bromine and fluorine atoms, used as a precursor for various quinoline derivatives.
Uniqueness
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and biological activities.
Propiedades
Fórmula molecular |
C16H9BrFNO2 |
|---|---|
Peso molecular |
346.15 g/mol |
Nombre IUPAC |
5-bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9BrFNO2/c17-15-11(18)6-7-12-14(15)10(16(20)21)8-13(19-12)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
Clave InChI |
OVQPZJMUZZXWTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C(=C(C=C3)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy](/img/structure/B13719000.png)
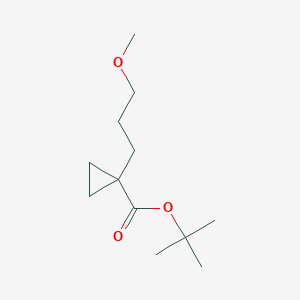
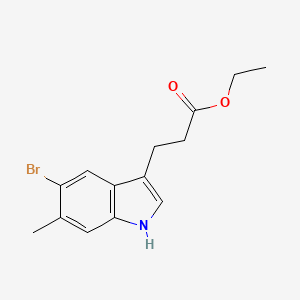
![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13719018.png)
![4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13719023.png)
